5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Pharmaceutical Analysis Quality Control Regulatory Compliance

Sourcing a structurally authenticated Indacaterol Impurity 6 reference standard with complete spectroscopic traceability is a recurring bottleneck in generic ANDA development. This compound resolves that gap. - Codified as Indacaterol Impurity 6 with a defined retention time and mass spectral signature for direct HPLC/UPLC/LC-MS method integration. - Supplied with a certificate of analysis enabling immediate use in method validation (AMV) and commercial batch release. - 8-Benzyloxy-5-acetyl substitution pattern ensures non-interchangeable identity vs. close analogs such as CAS 26872-48-0 or 93609-84-8.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 100331-93-9
Cat. No. B122363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
CAS100331-93-9
Synonyms1-[1-Oxido-8-(phenylmethoxy)-5-quinolinyl]-ethanone;  1-[8-(Phenylmethoxy)-5-quinolinyl]-ethanone N-Oxide;  5-Acetyl-8-(benzyloxy)quinoline N-Oxide
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-]
InChIInChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
InChIKeyWHMJVXAIEYJTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide Overview


5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, also known as 5-Acetyl-8-(benzyloxy)quinoline 1-oxide, is a quinoline N-oxide derivative with the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol . The compound features an N-oxide functional group at the 1-position, an acetyl group at the 5-position, and a benzyloxy (phenylmethoxy) substituent at the 8-position of the quinoline core . This specific substitution pattern distinguishes it from other quinoline derivatives and underpins its unique chemical reactivity profile. The compound is primarily recognized in the pharmaceutical and analytical chemistry sectors as Indacaterol Impurity 6, serving as a critical reference standard for the development and quality control of the long-acting beta2-adrenergic agonist Indacaterol [1]. Its procurement is typically driven by specific synthetic or analytical method requirements rather than broad pharmacological screening.

Why Generic Substitution Fails for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide


The substitution of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide with a generic quinoline N-oxide or a closely related analog is scientifically untenable due to its precise and non-interchangeable role in specific workflows. Its structural specificity, defined by the combination of the N-oxide, 8-benzyloxy, and 5-acetyl groups, dictates a unique chemical reactivity and a defined synthetic trajectory, making it a critical, non-fungible intermediate in multi-step syntheses . Furthermore, in the regulated pharmaceutical environment, this compound is codified as Indacaterol Impurity 6, a specific process-related impurity with a defined retention time and mass spectral signature [1]. Replacing it with another impurity, even one structurally similar such as the non-N-oxide analog 5-Acetyl-8-benzyloxyquinoline (CAS 26872-48-0) or the quinolinone derivative 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS 93609-84-8), would invalidate analytical methods designed for its detection and quantification, leading to non-compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1].

Differentiation Evidence for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide


Pharmaceutical Reference Standard (Indacaterol Impurity 6)

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is specifically designated and utilized as Indacaterol Impurity 6. In contrast to generic quinoline derivatives which lack any defined analytical role, this compound is supplied with a comprehensive certificate of analysis and characterization data (e.g., NMR, HPLC, MS) that is fully compliant with regulatory guidelines for pharmaceutical analysis [1]. This level of documentation and specific identity is absent for non-impurity-grade chemicals.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Regioselective C8 Transformations via N-Oxide

The N-oxide moiety of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide acts as a stepping stone for highly regioselective C8 acylation and functionalization reactions [1][2]. A direct comparison can be made with the non-N-oxide analog 5-Acetyl-8-benzyloxyquinoline (CAS 26872-48-0), which lacks this directing group and would require alternative, potentially lower-yielding or less selective routes for similar C8 modifications. The N-oxide group is critical for achieving high C8 selectivity.

Organic Synthesis Methodology C-H Activation

Key Intermediate in Indacaterol Synthesis

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a documented intermediate in the synthesis of β2 adrenoreceptor agonists, including the marketed drug Indacaterol . While other quinoline N-oxides may serve as synthetic intermediates, this specific compound is on the synthetic pathway to a clinically used molecule. In contrast, its close analog, 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS 93609-84-8), is also an Indacaterol intermediate (often termed 'Indacaterol intermediate 1') but represents a different point in the synthetic sequence . The N-oxide is a distinct precursor that, through a rearrangement (e.g., with acetic anhydride), yields the quinolinone .

Medicinal Chemistry API Synthesis Process Chemistry

Applications of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide


Indacaterol Analytical Method Development & Validation

Use 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide as a reference standard (Indacaterol Impurity 6) for developing, validating, and performing quality control (QC) for HPLC, UPLC, or LC-MS methods intended for Abbreviated New Drug Application (ANDA) submissions or commercial batch release testing of Indacaterol drug substance and drug product . The supplied certificate of analysis provides the traceability and characterization required for regulatory filing.

C-H Activation for 8-Functionalized Quinolines

Employ this compound as a substrate for Pd- or Rh-catalyzed C8-selective C-H functionalization reactions. The N-oxide serves as a directing group for achieving high regioselectivity in C-C and C-heteroatom bond-forming reactions at the 8-position, a transformation that is challenging with the corresponding quinoline [1]. This is valuable for diversifying the quinoline scaffold in medicinal chemistry programs.

Intermediate for β2 Adrenoreceptor Agonist Synthesis

Utilize 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide as a key starting material or advanced intermediate in the multi-step synthesis of Indacaterol and structurally related β2 adrenoreceptor agonists . Its defined transformation to the 2-quinolinone core (via treatment with acetic anhydride) makes it an essential building block for medicinal chemists developing new inhaled therapies for respiratory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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